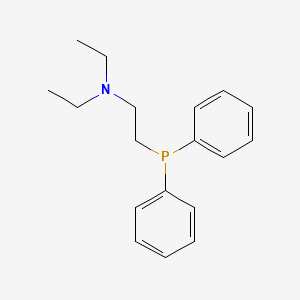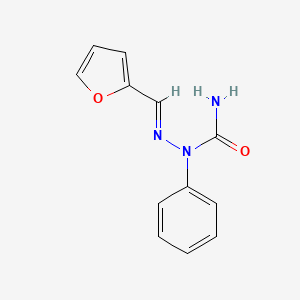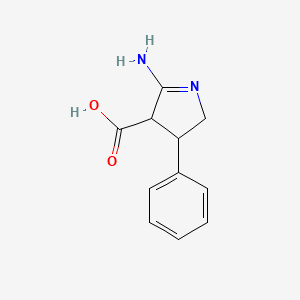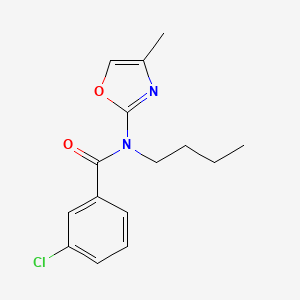
N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the condensation of benzoic acid with butylamine to form N-butylbenzamide. This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the benzamide core. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxazole Ring Formation: The final step involves the introduction of the methyloxazole moiety. This can be achieved through a cyclization reaction involving an appropriate precursor, such as 2-amino-4-methylphenol, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the methyloxazole moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects.
相似化合物的比较
Similar Compounds
N-Butylbenzamide: Lacks the chlorine and methyloxazole substituents, resulting in different chemical properties and applications.
3-Chloro-N-(4-methyloxazol-2-yl)benzamide: Lacks the butyl group, which may affect its solubility and reactivity.
N-Butyl-3-chlorobenzamide: Lacks the methyloxazole moiety, leading to different biological activities.
Uniqueness
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the chlorine atom increases its reactivity, and the methyloxazole moiety contributes to its potential biological activities.
属性
CAS 编号 |
57067-85-3 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC 名称 |
N-butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-8-18(15-17-11(2)10-20-15)14(19)12-6-5-7-13(16)9-12/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI 键 |
FAJCBZWSTOYELA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



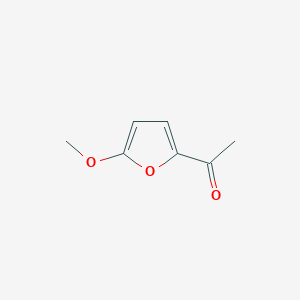
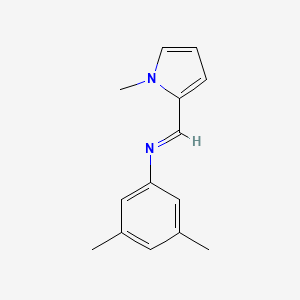
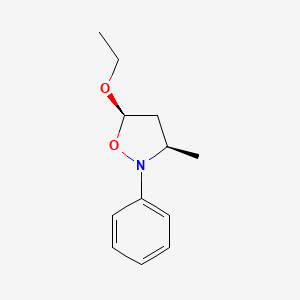
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
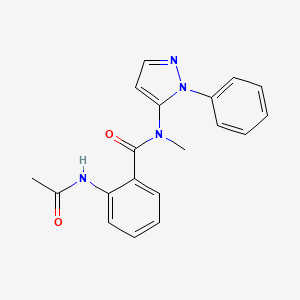
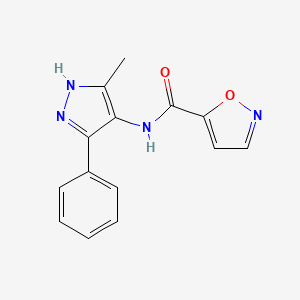

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
